molecular formula C23H25F3N4O3S B2566091 N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1207025-18-0

N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2566091
CAS No.: 1207025-18-0
M. Wt: 494.53
InChI Key: GSUZNWGYUQMSJC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule combining a trifluoromethyl-substituted benzoimidazole core, a piperidine ring, and an N,N-dimethylbenzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoimidazole scaffold is known for diverse pharmacological activities, including antimicrobial and kinase inhibition . The piperidine-carbonyl linker may improve binding affinity to biological targets, such as enzymes or receptors, by introducing conformational flexibility. The benzenesulfonamide group is a common pharmacophore in drugs targeting carbonic anhydrases or inflammation pathways .

Properties

IUPAC Name

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3S/c1-28(2)34(32,33)18-9-7-17(8-10-18)21(31)29-13-11-16(12-14-29)15-30-20-6-4-3-5-19(20)27-22(30)23(24,25)26/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUZNWGYUQMSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide, a compound with complex structural features, has garnered attention for its potential biological activities, especially in the fields of antiviral and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features a benzenesulfonamide core linked to a piperidine and a trifluoromethyl-substituted benzo[d]imidazole , which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Case Study 1 : In a study focusing on N-Heterocycles as antiviral agents, derivatives of benzimidazole showed promising activity against various viral strains, with some exhibiting EC50 values in the low micromolar range .
  • Mechanism of Action : The compound may inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral life cycles. Compounds with similar structures have been shown to interfere with reverse transcriptase and protease activities in retroviruses .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Related compounds have demonstrated cytotoxic effects across different cancer cell lines:

  • Table 1: Anticancer Activity of Related Compounds
CompoundCell LineIC50 (µM)Mechanism
4dMCF-710.5Apoptosis induction
12dHepG28.3Topoisomerase inhibition
BH10A5497.2CDK inhibition

The above table summarizes findings from various studies where compounds structurally related to this compound were tested against different cancer cell lines. The data indicates that these compounds often induce apoptosis and inhibit key enzymes involved in cell proliferation .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that modifications in the chemical structure significantly influence the bioavailability and metabolic stability of similar compounds:

  • Absorption : Compounds with piperidine moieties generally exhibit enhanced absorption due to improved lipophilicity.
  • Metabolism : The incorporation of trifluoromethyl groups can lead to increased metabolic stability, reducing the rate of degradation by liver enzymes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the benzo[d]imidazole moiety is significant, as compounds featuring this scaffold have shown promising activity against various cancer cell lines. For instance, derivatives of benzo[d]imidazole have been reported to inhibit Polo-like kinase 4 (PLK4), a target implicated in tumor growth and proliferation. In vitro assays demonstrated that certain analogs exhibited nanomolar IC50 values against PLK4, indicating strong inhibitory potential .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 4dVarious TumorsVaries
BH10TumorsVaries

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that derivatives containing the trifluoromethyl group exhibit enhanced activity against viral targets compared to standard antiviral drugs like ribavirin. The mechanism is thought to involve inhibition of viral replication through interference with viral enzymes or cellular pathways .

Table 2: Antiviral Efficacy of Compounds

Compound NameVirus TargetedEC50 (μM)Reference
Molecule 43HIV0.20
Molecule 44Hepatitis C0.21

Neurotropic Activity

The compound's neuroprotective effects have been explored in models of neuronal injury. Studies suggest that it may enhance neuronal repair and promote neurite outgrowth following spinal cord injuries, which is critical for recovery in neurodegenerative conditions . The piperidine ring's structural characteristics are believed to contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide involves multiple steps, including nucleophilic substitutions and cyclization reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table 3: Key Synthetic Steps and Yields

Step DescriptionYield (%)
Nucleophilic substitution with DMSO65–80
Cyclization with substituted benzylamine65–88

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Pharmacological Activity Synthesis Method Reference
Target Compound : N,N-Dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide Benzoimidazole, trifluoromethyl, piperidine-carbonyl, N,N-dimethylsulfonamide Hypothesized: Antimicrobial, kinase inhibition Likely multi-step SNAr/alkylation
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () Bipyridine, methylimidazole Fluorescent properties SNAr reaction
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () Triazole-thione, phenylsulfonyl Not specified Cyclocondensation/tautomerism
N-[(4E)-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide () Thiazole, imidazolone Antibacterial, antioxidant Hydrazide-oxazolone reaction
4-((1-((Dialkylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-N-(pyrimidin-2-yl)benzenesulfonamide () Oxadiazole, pyrimidine, sulfonamide Antimicrobial Mannich reaction
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide () Thiazole, pyrimidine-thione, sulfonamide Not specified Isothiocyanate coupling

Key Comparisons:

Core Heterocycles :

  • The target compound’s benzoimidazole core is distinct from the bipyridine () or triazole-thiones (). Benzoimidazole derivatives often exhibit stronger antimicrobial activity compared to imidazole or thiazole analogs due to enhanced π-π stacking and hydrogen bonding .
  • Unlike the oxadiazole in , the piperidine-carbonyl linker in the target compound may reduce steric hindrance, improving target accessibility.

Functional Groups: The trifluoromethyl group on the benzoimidazole enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., ’s methyl-thiazole) . The N,N-dimethylsulfonamide group likely increases solubility compared to unsubstituted sulfonamides (e.g., ) while retaining target affinity .

Synthetic Routes :

  • The target compound’s synthesis likely involves SNAr for benzoimidazole functionalization (similar to ) followed by piperidine alkylation and sulfonamide dimethylation. This contrasts with ’s Mannich reaction or ’s cyclocondensation methods.

Biological Activity: While direct data for the target compound are unavailable, structurally related sulfonamide-imidazole hybrids () show potent antimicrobial activity (MIC: 2–8 µg/mL against S. The trifluoromethyl group may confer superior bioavailability compared to ’s thiazole-acetamide derivatives, which showed moderate activity (MIC: 16–32 µg/mL) .

Research Implications

The combination of benzoimidazole, piperidine, and dimethylsulfonamide in the target compound represents a strategic optimization of known pharmacophores. Future studies should focus on:

  • Synthesis Optimization : Confirming reaction yields and purity via HPLC/NMR (as in ) .
  • Biological Screening : Testing against carbonic anhydrases, kinases, and microbial strains to validate hypothesized activities.
  • ADMET Profiling : Assessing the impact of the trifluoromethyl group on pharmacokinetics compared to analogs in and .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the benzimidazole-piperidine-sulfonamide scaffold in this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with piperidine derivatives. For example, bromination of intermediates under reflux conditions (e.g., HBr in acetic acid) facilitates coupling with piperidine moieties, followed by sulfonamide formation via nucleophilic substitution with benzenesulfonyl chloride. Characterization relies on 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and ES-MS to confirm regiochemistry and purity .

Q. How are fluorinated groups (e.g., trifluoromethyl) introduced into the benzimidazole core, and what analytical techniques validate their incorporation?

  • Methodological Answer : Trifluoromethyl groups are often introduced via electrophilic substitution or using trifluoromethylation reagents like Togni’s reagent. Fluorine NMR (19F-NMR^{19} \text{F-NMR}) and X-ray crystallography are critical for verifying substitution patterns and electronic effects on the benzimidazole ring .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Methodological Answer : Solubility is tested in DMSO/PBS mixtures (e.g., 10% DMSO) using UV-Vis spectroscopy. Stability studies involve HPLC-MS under physiological conditions (pH 7.4, 37°C) to monitor degradation products. For light-sensitive intermediates, reactions are conducted under inert atmospheres with amber glassware .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes during piperidine-benzimidazole coupling?

  • Methodological Answer : Unexpected products (e.g., quaternary salts or decomposition byproducts) may arise due to competing reaction pathways. Mechanistic studies using 1H-NMR^1 \text{H-NMR} kinetic profiling and DFT calculations help identify intermediates. For example, excess amine reagents (e.g., LiAlH4_4-reduced piperidinamine) can trap HCl byproducts, reducing side reactions .

Q. What strategies optimize the compound’s pharmacokinetic profile, particularly its metabolic stability and CYP450 interactions?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability by reducing oxidative metabolism. In vitro microsomal assays (human liver microsomes + NADPH) quantify CYP450 inhibition. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Q. How do structural analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) affect target binding affinity?

  • Methodological Answer : Competitive binding assays (e.g., SPR or radioligand displacement) compare analogs. Molecular docking simulations (e.g., AutoDock Vina) map substituent interactions with hydrophobic pockets or hydrogen-bonding residues. For example, 4-fluorophenyl analogs may improve affinity for histamine H1_1/H4_4 receptors due to enhanced lipophilicity .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) using fractional factorial designs identifies critical parameters (e.g., reaction temperature, stoichiometry). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress. Statistical models (e.g., partial least squares regression) optimize yield and purity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : In vitro-in vivo correlation (IVIVC) studies require PK/PD modeling to account for bioavailability differences. For example, plasma protein binding assays (equilibrium dialysis) quantify free drug fractions. Metabolite identification (LC-HRMS) clarifies whether active metabolites contribute to efficacy .

Q. Why might benzimidazole ring sulfonation yield unexpected regioisomers, and how are they distinguished?

  • Methodological Answer : Sulfonation regiochemistry depends on directing effects of substituents. 1H-15N HMBC NMR^1 \text{H-}^{15} \text{N HMBC NMR} can differentiate isomers by correlating NH protons with adjacent carbons. X-ray crystallography provides definitive structural assignments .

Methodological Resources

  • Synthetic Protocols : See for atypical reaction mechanisms and for fluorinated intermediate synthesis.
  • Analytical Techniques : (NMR/ES-MS) and (trifluoromethyl group characterization).
  • Biological Assays : (structure-activity relationships) and (stability testing).

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